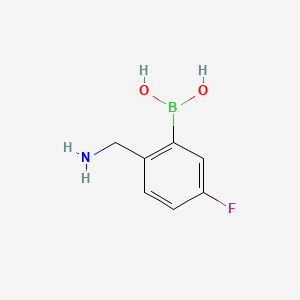
2-Aminomethyl-5-fluorophenyl-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring with an aminomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) under an inert atmosphere.
Industrial Production Methods
Industrial production of B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by the presence of the fluorine atom and the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid exerts its effects is largely dependent on its interactions with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The fluorine atom enhances the compound’s stability and reactivity, while the aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluorine and aminomethyl substituents, resulting in different reactivity and applications.
2-Fluorophenylboronic acid: Similar to B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid but without the aminomethyl group, affecting its biological interactions.
Aminomethylphenylboronic acid: Lacks the fluorine atom, which influences its chemical stability and reactivity.
Uniqueness
B-[2-(Aminomethyl)-5-fluorophenyl]boronic acid is unique due to the combination of the boronic acid group with both a fluorine atom and an aminomethyl substituent. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form specific interactions with biological molecules. These features make it a valuable compound in various fields of research and applications.
Propriétés
Numéro CAS |
850689-32-6 |
|---|---|
Formule moléculaire |
C7H9BFNO2 |
Poids moléculaire |
168.96 g/mol |
Nom IUPAC |
[2-(aminomethyl)-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H,4,10H2 |
Clé InChI |
BZJLAAIEOZMRNR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)F)CN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
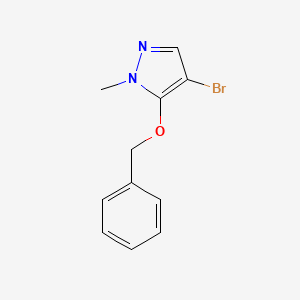
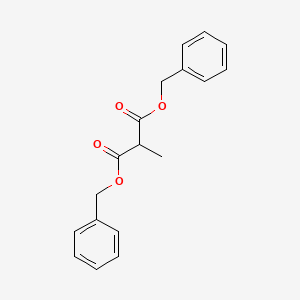
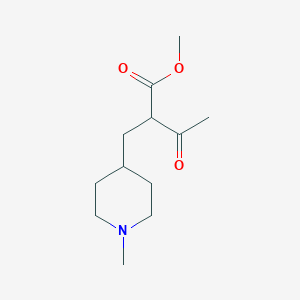
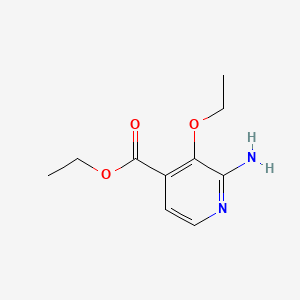
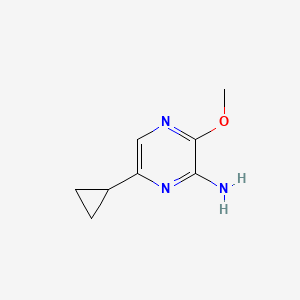
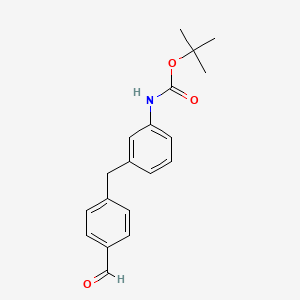
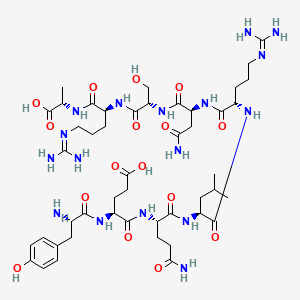
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
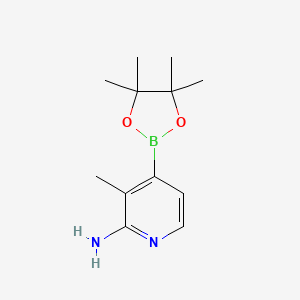
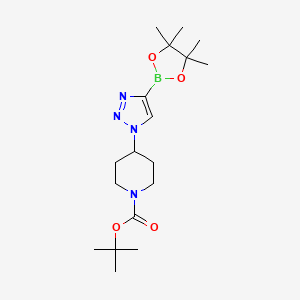
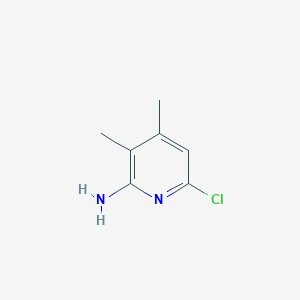
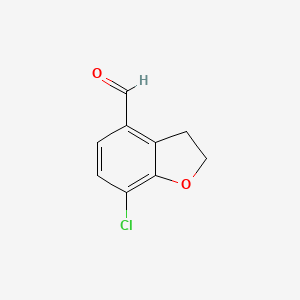
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
